Bromodichloroacetic acid

Overview

Description

Bromodichloroacetic acid is a member of the haloacetic acids family, which are organic disinfection byproducts produced during the chlorination of water containing natural organic matter. This compound is commonly found as a contaminant in drinking water and is known for its potential health risks, including cytotoxicity and mutagenicity .

Mechanism of Action

Target of Action

Bromodichloroacetic acid (BDCA) is a haloacetic acid that primarily targets macromolecules such as proteins, lipids, DNA, or RNA . These macromolecules have a weak negative charge and are thus attracted to BDCA, which has a weak positive charge .

Mode of Action

BDCA interacts with its targets by binding to thiol or amino groups on proteins . This interaction can also occur with oxygen in DNA and RNA

Biochemical Pathways

It is known that bdca is a byproduct of the chlorination of drinking water . It forms when water supplies containing natural organic matter are disinfected with chlorine-containing oxidizing compounds and when bromide is present in the source water .

Result of Action

BDCA has been associated with the formation of benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in male and female mice . It has also been linked to significant dose-related increases in the incidence of another type of malignant liver tumor (hepatoblastoma) in male mice .

Action Environment

BDCA is commonly found in chlorinated water, making the water supply a significant environmental factor influencing its action, efficacy, and stability . The presence of bromide in the source water also affects the formation of BDCA . Regulations limiting public exposure to disinfection by-products in chlorinated water can influence the action and effects of BDCA .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Bromodichloroacetic acid are not well-documented in the literature. As a haloacetic acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonding .

Cellular Effects

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . It has been shown to have clear evidence of carcinogenic activity in female F344/NTac rats based on increased incidences of fibroadenoma and carcinoma of the mammary gland .

Molecular Mechanism

Its carcinogenic effects suggest that it may interact with DNA or other key cellular molecules, leading to changes in gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, its carcinogenic effects may become more pronounced with prolonged exposure

Metabolic Pathways

As a haloacetic acid, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Given its small size and polar nature, it may be able to cross cell membranes and distribute widely throughout the body .

Subcellular Localization

Given its potential interactions with DNA and other cellular molecules, it may localize to the nucleus and other subcellular compartments where these molecules are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodichloroacetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the reaction of bromodichloroacetaldehyde with a suitable oxidizing agent . The reaction conditions typically require controlled temperatures and the presence of a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound often involves the chlorination of brominated organic compounds in water treatment facilities. The process includes the use of chlorine-based disinfectants, which react with naturally occurring organic materials in the water to form this compound as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Bromodichloroacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: Reductive debromination can occur, leading to the formation of dichloroacetic acid.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used for oxidation reactions.

Reducing Agents: Reductive debromination can be facilitated by using reducing agents like hydrogen or metal catalysts.

Substitution Reactions: Various nucleophiles can be used to substitute halogen atoms in the compound.

Major Products:

Oxidation Products: Higher oxidation state compounds.

Reduction Products: Dichloroacetic acid.

Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Bromodichloroacetic acid has several applications in scientific research, including:

Environmental Studies: It is used as an analytical reference standard for the determination of haloacetic acids in environmental samples.

Biochemical Research: The compound is employed in biochemical assays to study its effects on cellular processes and its potential cytotoxicity.

Pharmaceutical Research: this compound is investigated for its potential use in drug development and its effects on various biological pathways.

Industrial Applications: It is used in the analysis of water quality and the development of water treatment methods to minimize disinfection byproducts.

Comparison with Similar Compounds

- Monochloroacetic acid

- Dichloroacetic acid

- Trichloroacetic acid

- Monobromoacetic acid

- Dibromoacetic acid

- Chlorodibromoacetic acid

- Tribromoacetic acid

Comparison: Bromodichloroacetic acid is unique among haloacetic acids due to its specific halogenation pattern, which includes both bromine and chlorine atoms. This unique structure influences its reactivity and toxicity compared to other haloacetic acids. For example, this compound has been shown to have higher cytotoxicity and mutagenicity compared to monochloroacetic acid and dichloroacetic acid . Additionally, its formation as a byproduct during water chlorination makes it a significant compound of interest in environmental studies .

Properties

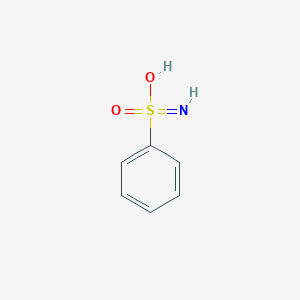

IUPAC Name |

2-bromo-2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWVFEQKZFUULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024644 | |

| Record name | Bromodichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |

| Record name | BROMODICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71133-14-7 | |

| Record name | Bromodichloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodichloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071133147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodichloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODICHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ84PTP2HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMODICHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bromodichloroacetic acid (BDCAA) and why is it a concern?

A1: this compound is a haloacetic acid (HAA) that forms as a disinfection byproduct (DBP) when natural organic matter in water reacts with chlorine-containing disinfectants in the presence of bromide ions. [, , ] BDCAA is a concern because it is found in finished drinking water [, , , ] and has been shown to be carcinogenic in animal studies. [, , ]

Q2: How prevalent is BDCAA in drinking water?

A2: Studies suggest that BDCAA, along with two other HAAs (dibromochloroacetic acid and tribromoacetic acid), constitute a significant fraction of total HAA concentrations in finished drinking water in the US. [] Research has found detectable levels of BDCAA in both source and treated drinking water. [, ]

Q3: What is the chemical structure of BDCAA?

A3: BDCAA is a trihaloacetic acid with the molecular formula C2HBrCl2O2. [, , ] Mass spectra for the compound and its methyl ester have been reported, providing detailed fragmentation patterns. [, ]

Q4: How does BDCAA break down in the environment?

A4: BDCAA can degrade in the presence of zerovalent iron (Fe0) through sequential hydrogenolysis, a process where bromine atoms are preferentially replaced with hydrogen. This process ultimately leads to the formation of monochloroacetic acid. []

Q5: How does bromide ion concentration affect the formation of BDCAA during water chlorination?

A5: Studies using Biscayne Aquifer water, which naturally contains bromide ions, demonstrated that the molar yield of HAAs, including BDCAA, increased with increasing initial bromide ion concentration. This finding contrasts with some previous studies and highlights the complexity of HAA formation. [] Similar trends were observed in chlorination and chloramination of humic substance-containing waters, where even small bromide concentrations (as low as 1.2 μM) resulted in BDCAA formation. []

Q6: Are there any regulations on BDCAA levels in drinking water?

A7: While BDCAA is not currently regulated by the EPA, it is often monitored alongside the five regulated HAAs (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid). [, ] Research suggests that the existing THM/HAA relationship in drinking water regulations might need reevaluation to include total HAAs, considering the significant contribution of BDCAA and other unregulated HAAs. []

Q7: What analytical methods are used to measure BDCAA in water?

A7: Several methods have been developed to quantify BDCAA in water samples, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves extracting HAAs from water, converting them into methyl esters, separating them by gas chromatography, and detecting them based on their mass-to-charge ratio. [, ]

- Ion Chromatography-Mass Spectrometry (IC-MS/MS): This method offers simultaneous analysis of all nine HAAs, along with other contaminants like bromate and dalapon, in a single run without requiring sample preparation. [, ]

- Liquid Chromatography-Mass Spectrometry (LC/MS): This approach utilizes ion-pair high-performance liquid chromatography (HPLC) coupled with negative electrospray ionization mass spectrometry (ESI-MS) to achieve sensitive detection of all nine HAAs. []

- Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS): This technique enables rapid and accurate analysis of HAAs in tap water without extensive pretreatment procedures. []

Q8: How can we reduce BDCAA formation during drinking water treatment?

A8: Formation of BDCAA and other HAAs can be minimized by:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.